Diethyl tetradecanedioate Diethyl tetradecanedioate
Brand Name: Vulcanchem
CAS No.: 19812-63-6
VCID: VC20784693
InChI: InChI=1S/C18H34O4/c1-3-21-17(19)15-13-11-9-7-5-6-8-10-12-14-16-18(20)22-4-2/h3-16H2,1-2H3
SMILES: CCOC(=O)CCCCCCCCCCCCC(=O)OCC
Molecular Formula: C18H34O4
Molecular Weight: 314.5 g/mol

Diethyl tetradecanedioate

CAS No.: 19812-63-6

Cat. No.: VC20784693

Molecular Formula: C18H34O4

Molecular Weight: 314.5 g/mol

* For research use only. Not for human or veterinary use.

Diethyl tetradecanedioate - 19812-63-6

Specification

CAS No. 19812-63-6
Molecular Formula C18H34O4
Molecular Weight 314.5 g/mol
IUPAC Name diethyl tetradecanedioate
Standard InChI InChI=1S/C18H34O4/c1-3-21-17(19)15-13-11-9-7-5-6-8-10-12-14-16-18(20)22-4-2/h3-16H2,1-2H3
Standard InChI Key XXYWYFSQJPFXBD-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCCCCCCCC(=O)OCC
Canonical SMILES CCOC(=O)CCCCCCCCCCCCC(=O)OCC

Introduction

Chemical Identification and Nomenclature

Basic Identifiers

Diethyl tetradecanedioate is recognized by several systematic and common names in chemical databases and literature. The compound can be identified through various parameters as presented in Table 1.

Table 1: Chemical Identifiers of Diethyl Tetradecanedioate

ParameterValue
CAS Number19812-63-6
Molecular FormulaC₁₈H₃₄O₄
Molecular Weight314.46 g/mol
IUPAC NameDiethyl tetradecanedioate
Alternative Formula RepresentationC₂H₅O₂C(CH₂)₁₂CO₂C₂H₅

The compound is also known by several synonyms in chemical literature:

  • Tetradecanedioic acid, diethyl ester

  • Tetradecanedioic acid, 1,14-diethyl ester

  • Diethyl tetradecanedioate

  • Diethyl 1,12-dodecamethylenedicarboxylate

  • 1,14-Diethyl tetradecanedioate

Structural Notation

Modern chemical databases represent Diethyl tetradecanedioate using standardized notation systems that enable precise structural identification:

  • SMILES Notation: O=C(OCC)CCCCCCCCCCCCC(=O)OCC

  • InChI: InChI=1S/C18H34O4/c1-3-21-17(19)15-13-11-9-7-5-6-8-10-12-14-16-18(20)22-4-2/h3-16H2,1-2H3

  • InChI Key: XXYWYFSQJPFXBD-UHFFFAOYSA-N

Physical and Chemical Properties

Physical State and Appearance

At room temperature, Diethyl tetradecanedioate typically appears as a colorless crystalline solid. Its physical state is influenced by temperature, transitioning to liquid form above its melting point .

Key Physical Properties

The physical properties of Diethyl tetradecanedioate significantly influence its behavior in chemical reactions and determine its suitability for various applications. Table 2.summarizes the key physical properties of this compound.

Table 2: Physical Properties of Diethyl Tetradecanedioate

PropertyValueNotes
Density0.9862 g/cm³Rough estimate
Melting Point29-31°CLiterature value
Boiling Point374.13°CRough estimate
Flash Point223°F (106.1°C)
Vapor Pressure4.14×10⁻⁵ mmHg at 25°CVery low volatility
Refractive Index1.4434Estimate

These properties highlight the compound's low volatility and high boiling point, which are characteristic of long-chain diesters . The relatively high melting point compared to shorter-chain diesters reflects the influence of the extended carbon chain on intermolecular forces.

Solubility and Chemical Behavior

Diethyl tetradecanedioate exhibits characteristic solubility patterns consistent with its molecular structure. As a long-chain diester, it demonstrates:

  • Low solubility in water due to its predominant hydrophobic character

  • Good solubility in most organic solvents including alcohols, ethers, and hydrocarbons

  • Increasing solubility in polar organic solvents with rising temperature

The compound's chemical reactivity is primarily determined by its ester functional groups, which can undergo typical ester reactions including hydrolysis, transesterification, and reduction. The long aliphatic chain between the ester groups generally remains chemically inert under most conditions, unless subjected to specific oxidizing agents.

Synthesis and Preparation Methods

The production of Diethyl tetradecanedioate typically involves the esterification of tetradecanedioic acid with ethanol. This reaction generally proceeds through conventional esterification mechanisms, with several methodological variations possible depending on the required purity and scale.

Laboratory Synthesis

The most common laboratory preparation involves the acid-catalyzed esterification of tetradecanedioic acid with ethanol. This reaction is typically conducted under reflux conditions with a strong acid catalyst, most commonly sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as:

HOOC-(CH₂)₁₂-COOH + 2 CH₃CH₂OH → CH₃CH₂OOC-(CH₂)₁₂-COOCH₂CH₃ + 2 H₂O

Alternative synthetic approaches may include:

  • Transesterification of dimethyl tetradecanedioate with ethanol

  • Reactions of tetradecanedioyl dichloride with ethanol

  • Esterification using coupling reagents such as dicyclohexylcarbodiimide (DCC)

Purification Techniques

After synthesis, purification typically involves:

  • Distillation under reduced pressure

  • Recrystallization from appropriate solvent systems

  • Column chromatography for analytical grade purity

High-purity Diethyl tetradecanedioate (≥98%) is available commercially for research and industrial applications .

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry provides valuable structural information about Diethyl tetradecanedioate. The compound exhibits a characteristic mass spectrum with a molecular ion peak at m/z 314, corresponding to its molecular weight. Significant fragment ions appear at various m/z values, with particularly notable peaks at m/z 269 (base peak, 100% relative abundance), m/z 98 (77.1%), m/z 227 (80.2%), and m/z 84 (18.7%) .

Fragment ion patterns typically reflect the sequential loss of ethoxy groups and fragmentation along the aliphatic chain, consistent with the fragmentation behavior of long-chain diesters. The prominent peaks observed at m/z values corresponding to cleavage points along the carbon chain provide confirmation of the compound's structure .

Infrared Spectroscopy

Infrared spectroscopy of Diethyl tetradecanedioate reveals characteristic absorption bands that confirm its molecular structure:

  • Strong carbonyl stretching bands (~1735 cm⁻¹) characteristic of ester groups

  • C-H stretching bands (2850-2950 cm⁻¹) from the aliphatic chain

  • C-O stretching bands (1000-1300 cm⁻¹) typical of ester linkages

Applications and Uses

Diethyl tetradecanedioate finds applications across various fields due to its unique structural features and chemical properties.

Industrial Applications

The compound serves several important industrial purposes:

  • As a plasticizer in polymer formulations to improve flexibility and workability

  • In the formulation of lubricants and lubricant additives

  • As an intermediate in the synthesis of surfactants

  • Component in specialty cosmetic formulations

Research and Synthetic Applications

In research settings, Diethyl tetradecanedioate functions as:

  • A building block for organic synthesis

  • An intermediate in the preparation of complex molecules

  • A standard for analytical method development

  • A precursor for polymeric materials

The compound's long hydrocarbon chain combined with reactive ester end groups makes it particularly valuable for synthesizing compounds requiring precise spacing between functional groups.

Related Compounds

Diethyl tetradecanedioate belongs to a family of dicarboxylic acid diesters. A closely related compound is Dimethyl tetradecanedioate (CAS: 5024-21-5), which shares the same carbon backbone but features methyl ester groups instead of ethyl esters. This structural difference results in a lower molecular weight (286.41 g/mol versus 314.46 g/mol) and somewhat different physical properties .

Other related compounds include:

  • Dibutyl tetradecanedioate

  • Shorter chain homologues (e.g., diethyl dodecanedioate)

  • Longer chain homologues (e.g., diethyl hexadecanedioate)

These related compounds show systematic variations in physical properties such as melting point, boiling point, and solubility, correlating with chain length and ester group size.

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